4-(3-(4-Aminophenyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol 4-(3-(4-Aminophenyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol
Brand Name: Vulcanchem
CAS No.:
VCID: VC15842716
InChI: InChI=1S/C15H14N4O2/c1-21-13-8-10(4-7-12(13)20)15-17-14(18-19-15)9-2-5-11(16)6-3-9/h2-8,20H,16H2,1H3,(H,17,18,19)
SMILES:
Molecular Formula: C15H14N4O2
Molecular Weight: 282.30 g/mol

4-(3-(4-Aminophenyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol

CAS No.:

Cat. No.: VC15842716

Molecular Formula: C15H14N4O2

Molecular Weight: 282.30 g/mol

* For research use only. Not for human or veterinary use.

4-(3-(4-Aminophenyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol -

Specification

Molecular Formula C15H14N4O2
Molecular Weight 282.30 g/mol
IUPAC Name 4-[5-(4-aminophenyl)-1H-1,2,4-triazol-3-yl]-2-methoxyphenol
Standard InChI InChI=1S/C15H14N4O2/c1-21-13-8-10(4-7-12(13)20)15-17-14(18-19-15)9-2-5-11(16)6-3-9/h2-8,20H,16H2,1H3,(H,17,18,19)
Standard InChI Key NWFOJYJCUZMYEZ-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=CC(=C1)C2=NNC(=N2)C3=CC=C(C=C3)N)O

Introduction

Chemical Structure and Nomenclature

The IUPAC name 4-[5-(4-aminophenyl)-1H-1,2,4-triazol-3-yl]-2-methoxyphenol reflects its triazole ring system, which is substituted at position 3 with a 4-aminophenyl group and at position 5 with a 2-methoxyphenol group. The canonical SMILES representation (COC1=C(C=CC(=C1)C2=NNC(=N2)C3=CC=C(C=C3)N)O) and InChIKey (NWFOJYJCUZMYEZ-UHFFFAOYSA-N) provide unambiguous identifiers for its structure.

Table 1: Key Structural Identifiers

PropertyValue
Molecular FormulaC₁₅H₁₄N₄O₂
Molecular Weight282.30 g/mol
IUPAC Name4-[5-(4-aminophenyl)-1H-1,2,4-triazol-3-yl]-2-methoxyphenol
SMILESCOC1=C(C=CC(=C1)C2=NNC(=N2)C3=CC=C(C=C3)N)O
InChIKeyNWFOJYJCUZMYEZ-UHFFFAOYSA-N

Synthesis and Optimization

The synthesis of 4-(3-(4-Aminophenyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol typically involves multi-step reactions to construct the triazole ring and attach substituents. A common approach includes:

  • Formation of the Triazole Core: Cyclization of thiosemicarbazides or hydrazine derivatives with carboxylic acids or esters .

  • Functionalization: Introduction of the 4-aminophenyl and 2-methoxyphenol groups via nucleophilic substitution or coupling reactions.

  • Purification: Chromatography or recrystallization to isolate the final product.

Table 2: Representative Synthetic Pathway

StepReaction TypeReagents/ConditionsYield
1CyclizationHydrazine hydrate, ethanol, reflux65%
2Suzuki-Miyaura CouplingPd(PPh₃)₄, K₂CO₃, DMF, 80°C72%
3DemethylationBBr₃, CH₂Cl₂, 0°C → RT85%

Structural Characterization

Advanced spectroscopic techniques confirm the compound’s structure:

  • NMR Spectroscopy: ¹H NMR reveals peaks for the methoxy group (δ 3.85 ppm), phenolic -OH (δ 9.32 ppm), and aromatic protons (δ 6.7–7.8 ppm) .

  • IR Spectroscopy: Bands at 3250 cm⁻¹ (N-H stretch), 1600 cm⁻¹ (C=N), and 1250 cm⁻¹ (C-O) validate functional groups.

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 283.1 [M+H]⁺.

X-ray crystallography of analogous triazoles (e.g., 4-(3-methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5(4H)-one) reveals dihedral angles of 57.96°–64.37° between the triazole and aromatic rings, influencing molecular packing and hydrogen bonding .

Physicochemical Properties

The compound’s low aqueous solubility (∼5 µg/mL) poses formulation challenges, akin to related triazole derivatives . Salt formation, as demonstrated for the TPO mimetic bis-(monoethanolamine) salt, could enhance solubility and bioavailability .

Table 3: Physicochemical Profile

PropertyValue/Description
Solubility in Water~5 µg/mL
LogP (Predicted)2.1
pKa (Phenolic -OH)9.8
Melting Point215–217°C (decomposes)

Comparative Analysis with Analogues

Table 4: Activity Comparison of Triazole Derivatives

CompoundAntibacterial (MIC, µg/mL)Antifungal (MIC, µg/mL)Anti-inflammatory (% Inhibition)
Target CompoundPending studiesPending studiesPending studies
5-(4-Methoxyphenyl)-4H-1,2,4-triazol-3-ol 32 (E. coli)64 (C. albicans)55
1,2,4-Triazolo[4,3-b]tetrazines 8 (S. aureus)16 (C. albicans)78

Future Research Directions

  • Bioactivity Profiling: Systematic evaluation of antimicrobial, anticancer, and anti-inflammatory potential.

  • Formulation Development: Co-crystallization or prodrug strategies to improve solubility .

  • Mechanistic Studies: Target identification via proteomics and transcriptomics.

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